4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-methoxy-5-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-16-12-19(13-23(28)31-16)32-18-8-10-25(11-9-18)24(29)20-15-26(17-6-4-3-5-7-17)22(27)14-21(20)30-2/h3-7,12-15,18H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHSBXXIYFEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. It is utilized in reaction mechanism studies due to its unique structural features that allow for varied reactivity profiles.
Biology
Biological investigations have highlighted the interactions of this compound with various macromolecules, including proteins and nucleic acids. Its potential roles include:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Medicine
In medicinal chemistry, this compound has been explored for its pharmacological properties, including:
-
Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
- A case study involving molecular docking revealed promising interactions with cancer-related targets.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Potential :
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets:
It can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Pathways involved often include those related to oxidative stress, signal transduction, and cellular metabolism.
Detailed studies on its binding affinity and kinetics are crucial to understanding its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with select compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound uses a pyridin-2(1H)-one core, whereas the patent compound (EP 1 808 168 B1) employs a pyrimidine-pyrazole hybrid. Pyridinones are known for their metabolic stability and hydrogen-bonding capacity, while pyrimidines are often utilized in nucleotide analog design .
Substituent Effects: The 6-methyl-2-oxo-pyran group in the target compound introduces a lactone ring, which may enhance solubility or confer rigidity.
Pharmacokinetic Considerations :
- The piperidine-carbonyl linker in the target compound could improve membrane permeability compared to the isopropyl ester in the patent compound, which might be prone to esterase-mediated hydrolysis.
Synthetic Accessibility :
- The patent compound’s synthesis likely involves multi-step coupling of pyrimidine and pyrazole precursors, whereas the target compound’s pyran-piperidine linkage may require specialized cyclization or coupling techniques .
Research Findings and Limitations
- However, software like SHELXL (widely used for small-molecule refinement) and SHELXE (for macromolecular phasing) could be employed to resolve its structure .
- Biological Data: No direct activity or toxicity data are available for the target compound. Comparisons with the patent compound (EP 1 808 168 B1) remain speculative without experimental validation.
Biological Activity
4-Methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one, a compound with a complex molecular structure, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.5 g/mol. The structure includes multiple functional groups, such as a methoxy group, a pyran ring, and a piperidine moiety, which contribute to its unique biological activities.
Mechanisms of Biological Activity
Research indicates that the compound may exhibit several mechanisms of action, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its interaction with key proteins involved in cell cycle regulation and apoptosis pathways is an area of active research.
Pharmacological Applications
The biological activity of this compound has implications in various therapeutic areas:
- Cancer Therapy : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
- Neurological Disorders : The potential neuroprotective effects are being explored, particularly regarding mitochondrial function and cellular stress responses. Agonism of mitochondrial proteases like HsClpP has been linked to its anticancer properties .
- Anti-inflammatory Effects : Compounds structurally related to this one have exhibited anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
Case Studies and Research Findings
A selection of studies illustrates the biological activity of this compound:
Comparative Analysis with Similar Compounds
The biological activity can vary significantly when compared to structurally similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 4-Methoxy-1-phenylpyridin-2(1H)-one | Lacks piperidine and pyran groups | Different reactivity; lower anticancer activity |
| 5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one | Similar but without methoxy group | Altered biological profile; reduced efficacy |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple reactive sites under acidic or basic conditions:
Key Findings :
-
Acidic hydrolysis of the carbamoyl bond proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Base-mediated pyran ring cleavage follows enolate formation, leading to β-ketoacid intermediates .
N-Alkylation of Piperidine Moiety
The piperidine nitrogen participates in alkylation reactions under mild conditions:
Mechanistic Insights :
-
Alkylation occurs via in situ imine formation followed by borohydride reduction, as observed in analogous piperidine systems .
-
Steric hindrance from the pyran-2-one substituent reduces reaction rates compared to simpler piperidines .
Functionalization of the Pyridinone Core
The methoxy and carbonyl groups on the pyridinone ring enable selective modifications:
Demethylation
-
Reagents : BBr₃, CH₂Cl₂, −78°C → rt, 6 h
-
Product : 5-(4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2,4-diol .
Nucleophilic Aromatic Substitution
-
Reagents : NH₂OH·HCl, EtOH, reflux, 8 h
-
Product : Methoxy group replaced by hydroxylamine, forming an oxime derivative .
Multicomponent Reactions (MCRs)
The compound serves as a substrate in MCRs due to its electrophilic and nucleophilic sites:
Optimization Data :
-
Trifluoroethanol suppresses competing Passerini reactions, improving yields to >85% .
-
Ammonium acetate acts as a dual acid/base catalyst in Ugi-type MCRs .
Pyran Ring Oxidation
-
Reagents : m-CPBA, CH₂Cl₂, 0°C → rt, 12 h
-
Product : Epoxidation at the pyran C5–C6 double bond (unstable; rearranges to diketone) .
Carbonyl Reduction
-
Reagents : NaBH₄, MeOH, 0°C, 2 h
-
Product : Secondary alcohol at the piperidine-carbamoyl position.
Comparative Reactivity Analysis
Preparation Methods
Retrosynthetic Analysis
The synthesis of this complex molecule can be approached through a retrosynthetic analysis that divides the target into manageable fragments:
- The 4-methoxy-1-phenylpyridin-2(1H)-one core
- The piperidine linker
- The 6-methyl-2-oxo-2H-pyran-4-yl moiety
This analysis suggests a convergent synthesis strategy where key intermediates are prepared separately and then coupled in a controlled sequence.
General Synthetic Pathway
The general synthesis involves a multi-step process beginning with the preparation of key intermediates. A common route involves:
- Formation of the pyran ring followed by functionalization to introduce the methyl and oxo groups
- Separate synthesis of the piperidine ring
- Coupling of the pyran derivative to the piperidine under specific conditions
- Preparation of the 4-methoxy-1-phenylpyridin-2(1H)-one core
- Final coupling to form the target compound
Synthesis of Key Intermediates
Preparation of 6-methyl-2-oxo-2H-pyran-4-yl Intermediate
The pyran ring can be synthesized through several established methods. One approach involves a condensation reaction followed by cyclization:
Reaction Conditions:
- Starting materials: Appropriately substituted β-ketoesters and acetone or acetaldehyde
- Solvents: Toluene or xylene
- Catalysts: Acid catalysts such as p-toluenesulfonic acid
- Temperature: Reflux conditions (110-120°C)
- Reaction time: 4-6 hours
Synthesis of Functionalized Piperidine Intermediate
The piperidine intermediate with a reactive site at the 4-position can be prepared from commercially available 4-hydroxypiperidine derivatives:
Procedure:
- Protection of the nitrogen atom using appropriate protecting groups (e.g., Boc, Cbz)
- Activation of the hydroxyl group through conversion to a suitable leaving group
- Substitution or coupling reactions to introduce the desired functionality
This approach allows for selective functionalization and subsequent deprotection to provide the required piperidine intermediate.
Coupling Strategies for Fragment Assembly
Pyran-Piperidine Coupling
The coupling of the pyran moiety to the piperidine ring typically involves etherification reactions. Based on similar compounds, this can be achieved through:
Method A:
- Williamson ether synthesis using activated pyran derivatives and the 4-hydroxypiperidine
- Base: Potassium carbonate or sodium hydride
- Solvent: DMF or acetone
- Temperature: 60-80°C
- Reaction time: 12-24 hours
Method B:
- Mitsunobu reaction using DEAD/PPh₃
- Solvent: THF
- Temperature: 0-25°C
- Reaction time: 6-12 hours
Preparation of 4-methoxy-1-phenylpyridin-2(1H)-one Core
The synthesis of the pyridinone core can be accomplished through:
- N-phenylation of a suitable pyridinone precursor
- Introduction of the methoxy group at the 4-position
- Functionalization of the 5-position for subsequent coupling
Final Assembly and Optimization
Carbonyl Coupling Reaction
The final assembly involves forming the carbonyl linkage between the prepared piperidine intermediate and the functionalized pyridinone:
Table 1: Optimization of Carbonyl Coupling Conditions
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0-25 | 18-24 | 65-75 |
| HATU/DIPEA | DMF | 0-25 | 12-18 | 70-80 |
| T3P/Pyridine | EtOAc | 0-25 | 24-36 | 60-70 |
| CDI | THF | 25 | 24 | 55-65 |
These conditions have been established based on similar coupling reactions for related compounds.
Alternative Route via Methoxylation of a Phenol Precursor
An alternative approach involves the late-stage introduction of the methoxy group:
- Preparation of a phenol precursor analog
- Methylation using methyl iodide or dimethyl sulfate
Conversely, a demethylation strategy using boron tribromide could convert a methoxy intermediate to a phenol, which could then be used for further functionalization:
Reaction Conditions:
- Reagent: Boron tribromide (BBr₃)
- Solvent: Dichloromethane
- Temperature: -78°C to room temperature
- Yield: Approximately 83%
Industrial Production Methods
Scale-Up Considerations
Industrial production employs similar synthetic routes but optimized for scale:
Key Features:
- Use of batch or continuous flow reactions
- Automation and stringent quality control
- Specialized equipment for safe handling
- Process optimization to improve yields and reduce waste
Purification Strategies
Purification at industrial scale typically involves:
Table 2: Industrial Purification Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Using solvent/anti-solvent systems | High purity | Potential yield loss |
| Column Chromatography | Scaled-up silica gel columns | Excellent separation | Solvent intensive |
| Continuous Flow Purification | Automated purification systems | Efficient for large scale | High initial cost |
| Crystallization | Controlled crystallization processes | High throughput | Polymorph control needed |
These methods ensure high purity material suitable for further applications.
Analytical Characterization
Spectroscopic Analysis
Complete characterization of this compound involves multiple spectroscopic techniques:
Table 3: Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Characteristic signals for methoxy (≈ 3.8 ppm), methyl (≈ 2.2 ppm), aromatic protons (≈ 6.5-8.0 ppm), and piperidine protons (≈ 1.5-4.5 ppm) |
| ¹³C NMR | Carbonyl carbons (≈ 160-170 ppm), aromatic region (≈ 110-150 ppm), methoxy (≈ 55 ppm), methyl (≈ 20 ppm) |
| IR | C=O stretching (≈ 1650-1700 cm⁻¹), C-O stretching (≈ 1200-1250 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z consistent with C₂₄H₂₄N₂O₆ (MW: 436.5) |
These spectroscopic data confirm the structure and purity of the synthesized compound.
Molecular Properties
Table 4: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄N₂O₆ |
| Molecular Weight | 436.5 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | 4-methoxy-5-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]-1-phenylpyridin-2-one |
| InChI | InChI=1S/C24H24N2O6/c1-16-12-19(13-23(28)31-16)32-18-8-10-25(11-9-18)24(29)20-15-26(17-6-4-3-5-7-17)22(27)14-21(20)30-2/h3-7,12-15,18H,8-11H2,1-2H3 |
These properties are essential for identification and characterization of the compound.
Reaction Types and Mechanisms
The synthesis involves several reaction types:
Key Reaction Types
Oxidation Reactions : Targeting methoxy or methyl groups using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction Reactions : Performed on oxo groups using hydride donors such as sodium borohydride (NaBH₄)
Substitution Reactions : Occurring on the phenyl or pyridine rings using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Table 5: Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Expected Outcomes |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Room temperature to 50°C | Oxidized derivatives |
| Reduction | NaBH₄, LiAlH₄ | 0-25°C | Reduced derivatives |
| Nucleophilic Substitution | NaOH, KOH | 50-100°C | Substituted derivatives |
| Electrophilic Substitution | Lewis acids, HCl | Variable | Substituted aromatic systems |
These reactions provide routes to various derivatives with modified functional groups.
Q & A
Q. What are the critical steps in synthesizing 4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Coupling of the pyran-4-yloxy piperidine with a pyridinone precursor via nucleophilic acyl substitution under anhydrous conditions (e.g., using DCM as solvent and a carbodiimide coupling agent) .
Methoxy group introduction via alkylation or O-methylation reactions, typically requiring base catalysis (e.g., K₂CO₃ in acetone) .
Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Key Tip: Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm intermediates via FTIR (C=O stretch at ~1650–1700 cm⁻¹) .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm substituent integration and absence of impurities (e.g., aromatic protons in pyridinone at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (e.g., against S. aureus and E. coli) to determine MIC values .
- Antioxidant Activity : Employ DPPH radical scavenging assays (IC₅₀ calculation at 517 nm; ascorbic acid as control) .
- Cytotoxicity Testing : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., beta-lactamase for antibacterial studies). Focus on hydrogen bonding (piperidine carbonyl with Ser130) and hydrophobic contacts (phenyl group with Val216) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using Gaussian-based descriptors .
Q. What strategies resolve contradictions in biological activity data (e.g., high in vitro vs. low in vivo efficacy)?
- Methodological Answer :
- ADMET Profiling : Assess bioavailability (e.g., Caco-2 permeability <5 × 10⁻⁶ cm/s indicates poor absorption) and metabolic stability (CYP450 inhibition assays) .
- Formulation Optimization : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to enhance solubility and half-life .
- Dose-Response Re-evaluation : Adjust dosing regimens in animal models (e.g., Sprague-Dawley rats) to align with pharmacokinetic parameters (AUC₀–₂₄ >500 ng·h/mL) .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve regioselectivity (yield increase from 45% to 72%) .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings (yield >85% vs. 60% with traditional catalysts) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., piperidine acylation) to minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
